(1-(Methylsulfonyl)piperidin-4-yl)(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone
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Description
(1-(Methylsulfonyl)piperidin-4-yl)(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H26N2O4S and its molecular weight is 342.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Crystal Structure
Research has been conducted on similar compounds to understand their synthesis processes and crystal structures. For example, studies on compounds like [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol show that these types of compounds can be synthesized using specific reactions involving sulfonyl chlorides, with their structures characterized by X-ray crystallography. This provides a foundation for understanding the synthesis and structural characterization of related compounds (Girish et al., 2008).
Antimicrobial Activity
Derivatives of piperidin-4-yl)methanone, such as 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, have been synthesized and evaluated for their antimicrobial properties. These studies have shown that certain derivatives exhibit good antimicrobial activity against various pathogenic bacterial and fungal strains, indicating the potential of these compounds in antimicrobial research (Mallesha & Mohana, 2014).
Chemical Reactions and Mechanisms
Research on piperidine-based compounds also includes studies on their involvement in chemical reactions and mechanisms. For instance, studies on the stereospecific rearrangements during the synthesis of pyrrolidines and related heterocycles from cyclizations of amino alcohols with vinyl sulfones provide insights into the complex chemical reactions these compounds can undergo. This includes rearrangements and isomerizations that can lead to the formation of various cyclic and heterocyclic compounds, expanding the utility of piperidine-based compounds in synthetic chemistry (Back, Parvez, & Zhai, 2003).
Molecular Interactions and Binding Studies
Further research into piperidine derivatives involves investigating their molecular interactions, such as the study of antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. These studies provide insights into how these compounds interact with biological receptors, contributing to the understanding of their potential therapeutic applications (Shim et al., 2002).
Thermal and Optical Properties
Investigations into the thermal, optical, and structural properties of piperidin-4-yl compounds, such as the study on [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, help in understanding the material properties of these compounds. These studies encompass thermal stability, optical behavior, and detailed structural analysis through techniques like X-ray diffraction and spectroscopy, providing a comprehensive understanding of the physical and chemical characteristics of these compounds (Karthik et al., 2021).
Properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-[4-(prop-2-ynoxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-3-12-22-13-14-4-8-17(9-5-14)16(19)15-6-10-18(11-7-15)23(2,20)21/h1,14-15H,4-13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJOLAQRJHXTCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)COCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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